

Applications of N-(4-methoxyphenyl)Glycine in Medicinal Chemistry: A Detailed Overview

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Compound of Interest

Compound Name: *N*-(4-methoxyphenyl)Glycine

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Application Notes

N-(4-methoxyphenyl)glycine, a derivative of the simplest amino acid, glycine, serves as a versatile scaffold in medicinal chemistry. Its structural features, comprising a glycine backbone, an aromatic methoxyphenyl group, and a reactive carboxylic acid function, offer multiple points for chemical modification, leading to a diverse range of pharmacological activities. The methoxy group on the phenyl ring can influence the molecule's electronic properties and metabolic stability, while the glycine moiety can interact with biological targets that recognize amino acids.

Primarily, **N-(4-methoxyphenyl)glycine** and its derivatives have been explored for their potential in several therapeutic areas:

- **Anticancer Agents:** Derivatives of **N-(4-methoxyphenyl)glycine** have been investigated for their cytotoxic effects against various cancer cell lines. The core structure can be elaborated to introduce pharmacophores that interfere with cancer cell proliferation, induce apoptosis, or inhibit key enzymes involved in tumor growth.^[1]
- **Anti-inflammatory Agents:** The N-(4-substituted phenyl)glycine framework has been utilized to design novel anti-inflammatory compounds. By mimicking the glycine amino acid, these derivatives can potentially modulate inflammatory pathways with an improved physicochemical and biological profile.^[2]

- **Anticonvulsant Therapy:** Glycine and its analogues are known to modulate neuronal excitability. **N-(4-methoxyphenyl)glycine** derivatives have been synthesized and evaluated for their anticonvulsant properties, showing promise in preclinical models of seizures.[3]
- **Neurological Disorders:** A significant area of application lies in the modulation of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system. Glycine acts as a co-agonist at the NMDA receptor, and compounds targeting the glycine binding site can act as either agonists or antagonists. This modulation is a key strategy in the development of therapeutics for neurodegenerative diseases, stroke, and epilepsy.[4][5]

The synthetic versatility of **N-(4-methoxyphenyl)glycine** allows for its incorporation into more complex molecules through various chemical reactions, including nucleophilic substitution, reductive amination, and peptide coupling.[1] This adaptability makes it a valuable building block in the design of new chemical entities with tailored pharmacological profiles.

Data Presentation

Table 1: Anticancer Activity of N-Aryl Glycine Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
3a	A549 (Lung Carcinoma)	5.988 ± 0.12	[6]
3d	MCF-7 (Breast Cancer)	43.4	[6]
4d	MCF-7 (Breast Cancer)	39.0	[6]
3d	MDA-MB-231 (Breast Cancer)	35.9	[6]
4d	MDA-MB-231 (Breast Cancer)	35.1	[6]
9f	PC-3 (Prostate Cancer)	14.7 ± 1.4 (μg/L)	[7]
9f	MCF-7 (Breast Cancer)	16.5 ± 1.2 (μg/L)	[7]

Note: Data for various N-aryl glycine derivatives are presented to illustrate the potential of the scaffold. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Anti-inflammatory Activity of N-(4-Substituted phenyl)glycine Derivatives

Compound ID	Dose (mg/kg)	% Inhibition of Edema	Reference
3	50	40.39	[2]
6	50	51.82	[2]
7	50	43.80	[2]

Note: The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema assay. The percentage of edema inhibition indicates the reduction in swelling compared

to a control group.

Table 3: Anticonvulsant Activity of Glycine Derivatives and Related Compounds

Compound	Animal Model	Test	ED50 (mg/kg)	Reference
(RS)-3,4-DCPG	DBA/2 mice	Sound-induced seizures	86	[8]
Compound 5	Mice	MES	40.96	[9]
Compound 12	Swiss albino mice	MES	24.0	[9]
Compound 37	Mice	MES	12.92	[9]

Note: ED50 represents the effective dose required to produce an anticonvulsant effect in 50% of the animals tested in the maximal electroshock seizure (MES) model or other relevant models.

Table 4: NMDA Receptor Glycine Site Antagonist Activity

Compound	Receptor/Tissue	Ki (nM)	Reference
MRZ 2/502	Rat Cortical Membranes	79.9 - 124.4	[10]
7CI-kynurenic acid	Mouse Hippocampal Neurons	-	[11]

Note: Ki (inhibition constant) represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Synthesis of N-(4-methoxyphenyl)glycine Derivatives

A common method for the synthesis of N-substituted glycine derivatives is through nucleophilic substitution or reductive amination.^[1]

Protocol: Reductive Amination

- **Reaction Setup:** In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) and a glycine ester hydrochloride (1 equivalent) in a suitable solvent such as methanol.
- **Imine Formation:** Add a mild base, such as triethylamine (1.1 equivalents), to neutralize the hydrochloride and facilitate the formation of the imine intermediate. Stir the reaction mixture at room temperature for 1-2 hours.
- **Reduction:** Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
- **Extraction:** Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
- **Hydrolysis (if starting with an ester):** The resulting ester can be hydrolyzed to the carboxylic acid by treatment with a base (e.g., lithium hydroxide) in a mixture of tetrahydrofuran and water, followed by acidification.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.^{[12][13][14][15][16]}

Protocol:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds (**N-(4-methoxyphenyl)glycine** derivatives) in culture medium. Replace the medium in the wells with 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours.
- **MTT Addition:** Add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
- **Solubilization:** Carefully remove the medium and add 100-150 μ L of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.^{[17][18][19][20][21]}

Protocol:

- **Animal Acclimatization:** Use adult male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

- **Compound Administration:** Administer the test compounds (**N-(4-methoxyphenyl)glycine** derivatives) orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
- **Induction of Edema:** One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
- **Paw Volume Measurement:** Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
- **Data Analysis:** Calculate the percentage increase in paw volume for each group at each time point. The percentage of inhibition of edema is calculated using the formula: % Inhibition = $[(V_c - V_t) / V_c] \times 100$ where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.^{[3][22][23][24][25]}

Protocol:

- **Animal Preparation:** Use male Swiss albino mice (20-25 g).
- **Compound Administration:** Administer the test compounds intraperitoneally or orally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anticonvulsant drug (e.g., phenytoin).
- **MES Induction:** At the time of peak effect of the drug (e.g., 30 or 60 minutes post-administration), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of saline is applied to the eyes before placing the electrodes to ensure good electrical contact.

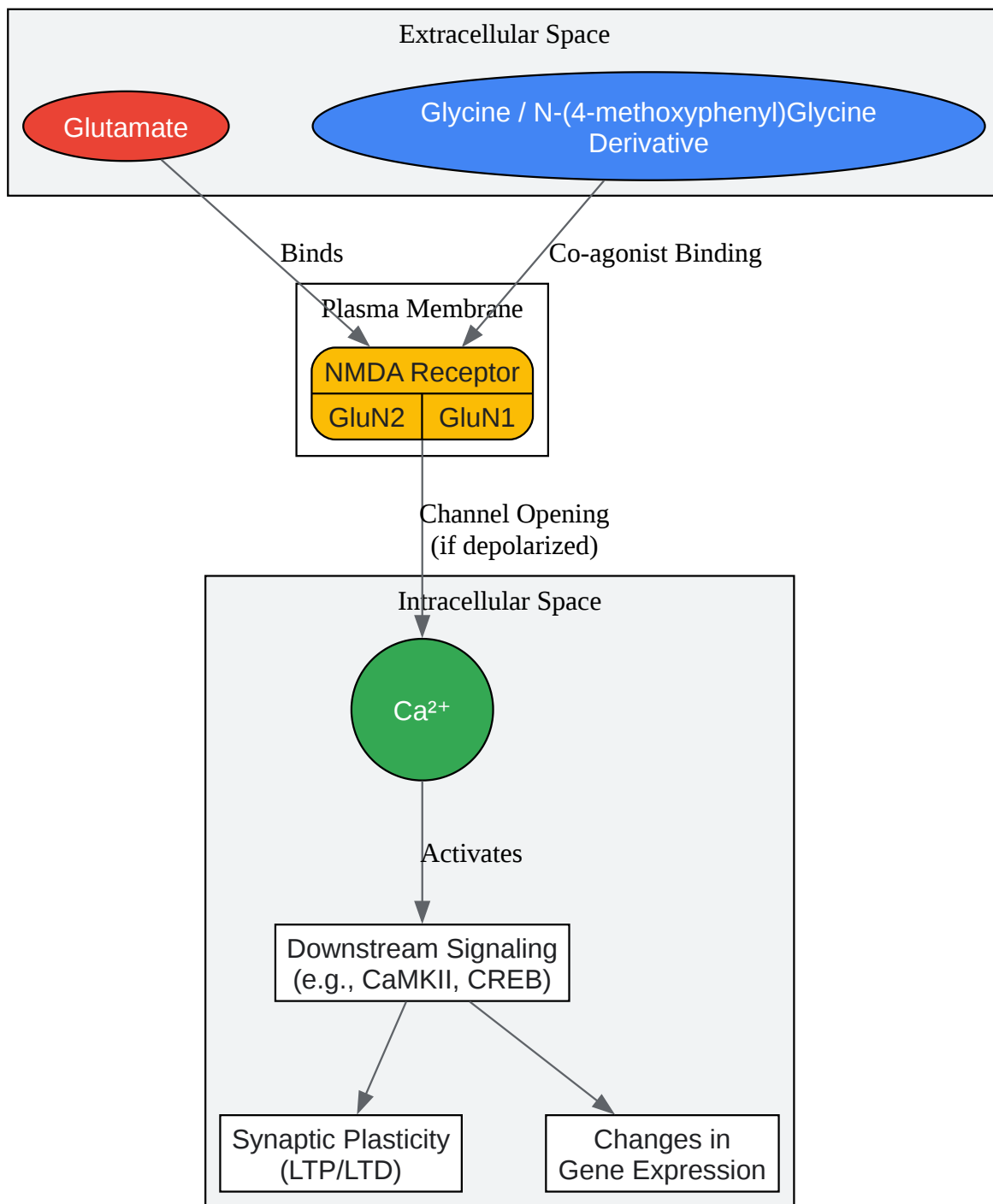
- **Observation:** Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.
- **Data Analysis:** The number of animals protected in each group is recorded. The ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) can be calculated using probit analysis.

Mandatory Visualization



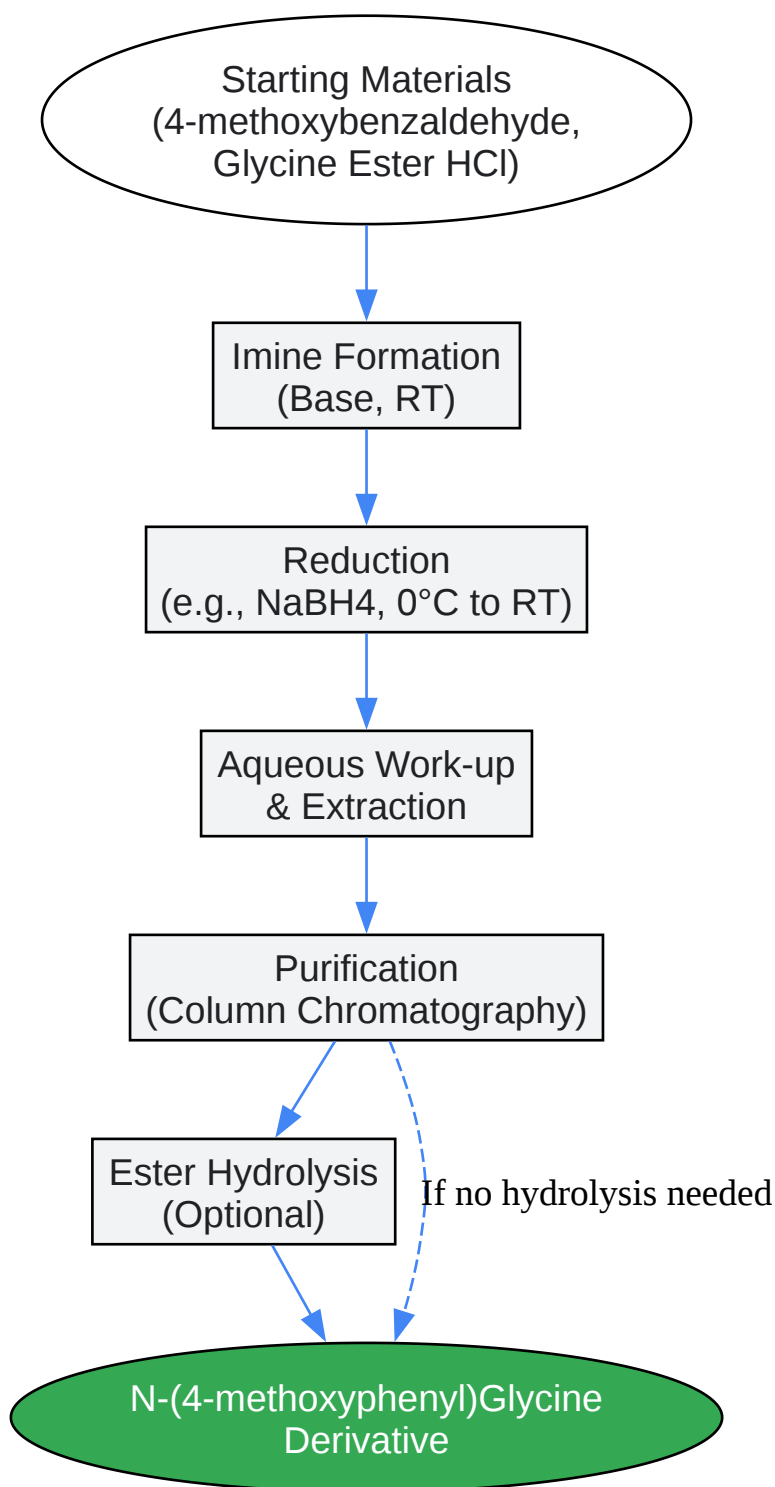
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Workflow for In Vitro Anticancer Activity (MTT Assay).



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Modulation of NMDA Receptor Signaling by Glycine Site Ligands.



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General Workflow for the Synthesis of **N-(4-methoxyphenyl)Glycine** Derivatives.

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